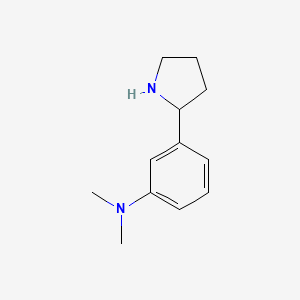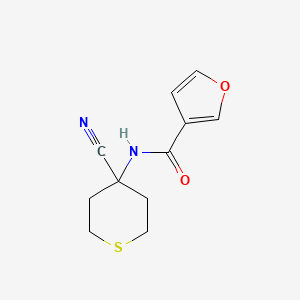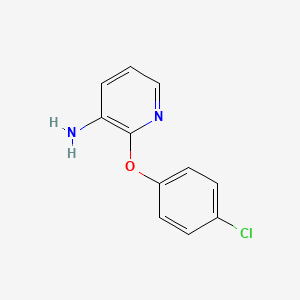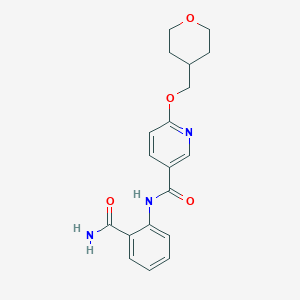
N,N-dimethyl-3-(pyrrolidin-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N-dimethyl-3-(pyrrolidin-2-yl)aniline” is a chemical compound that features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used in medicinal chemistry to create compounds for the treatment of various diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through different strategies . One approach involves constructing the ring from different cyclic or acyclic precursors, while another involves functionalizing preformed pyrrolidine rings . The specific synthesis process for “this compound” is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon known as "pseudorotation" .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the available resources. Typically, these properties would include melting point, boiling point, density, molecular formula, and molecular weight .Wirkmechanismus
N,N-dimethyl-3-(pyrrolidin-2-yl)aniline is an organic compound that acts as a catalyst in various chemical reactions. It is used to catalyze the formation of a new bond between two molecules, or the breaking of an existing bond. This compound also acts as a reagent in various reactions, allowing the formation of new compounds from existing molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an antioxidant, and to inhibit the formation of free radicals. It has also been shown to have anti-inflammatory and anti-bacterial effects. Additionally, this compound has been shown to have an effect on the metabolism of lipids and proteins, and to have an effect on the synthesis of hormones.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively inexpensive and easy to obtain, making it an ideal reagent for a variety of experiments. Additionally, this compound is water-soluble, making it easy to use in aqueous solutions. However, this compound is also volatile, making it difficult to use in certain experiments. Furthermore, this compound is a strong acid, and can be corrosive if not handled properly.
Zukünftige Richtungen
The use of N,N-dimethyl-3-(pyrrolidin-2-yl)aniline in scientific research is expected to continue to grow in the future. It is likely that this compound will be used in the development of new drugs and agrochemicals, as well as in the synthesis of polymeric materials. Additionally, this compound is expected to be used in the development of new catalysts and reagents for organic synthesis. Finally, this compound is expected to be used in the development of new methods for the synthesis of organic compounds, as well as in the development of new analytical techniques.
Synthesemethoden
N,N-dimethyl-3-(pyrrolidin-2-yl)aniline can be synthesized from pyrrolidine, an organic compound derived from the amino acid lysine, and dimethyl aniline, an aromatic amine. The reaction is carried out in an aqueous solution of dimethyl aniline and pyrrolidine, with an acid catalyst, such as hydrochloric acid, added to the reaction mixture. After the reaction is complete, the product is isolated and purified.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-3-(pyrrolidin-2-yl)aniline is widely used in the synthesis of organic compounds and as a reagent in various reactions. It is used in the preparation of drugs, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, and in the production of polymeric materials. This compound is also used in the production of polymeric films, as a stabilizer for polymeric materials, and as a catalyst in various reactions.
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-pyrrolidin-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14(2)11-6-3-5-10(9-11)12-7-4-8-13-12/h3,5-6,9,12-13H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJCNEGOWWWSNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-2-(2-chlorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2922425.png)
![6-Bromospiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B2922426.png)
![4-{[2-(5,5-Dimethyl-3-oxo-1-cyclohexenyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2922427.png)


![4-[4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2922435.png)




![N-{[5-(2-methyl-1,3-thiazol-4-yl)furan-2-yl]methyl}prop-2-enamide](/img/structure/B2922442.png)
![2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(3-methylbenzyl)propanamide](/img/structure/B2922444.png)
![2-[(3,3-difluorocyclobutyl)methoxy]-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2922445.png)